![molecular formula C23H20N2O5S B3491663 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3491663.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is an intriguing compound that has garnered significant interest in the fields of chemistry, biology, and medicine. Its unique chemical structure, featuring a benzodioxole core and an isoquinolinylsulfonyl group, makes it a versatile candidate for various applications, ranging from drug development to synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis route. One of the common methods involves the initial formation of the benzodioxole-5-carboxamide core, followed by the introduction of the isoquinolinylsulfonylphenyl group through a sulfonylation reaction. Key reagents such as sulfonyl chlorides and isoquinoline derivatives are often used under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves large-scale reactions in batch reactors, employing catalysts to enhance reaction rates. Advanced purification techniques, such as crystallization and chromatography, are utilized to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : Reduction reactions can modify the sulfonyl group, potentially yielding thiol derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. These reactions are often carried out under ambient or slightly elevated temperatures, with solvents like dichloromethane or ethanol to ensure solubility and reaction efficiency.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for more complex molecules. It is used in the synthesis of organic frameworks and as a precursor for designing novel chemical entities with potential catalytic activities.
Biology
In biological research, it has shown promise as a molecular probe, aiding in the understanding of enzyme functions and protein-ligand interactions. Its structural features enable it to interact with various biological macromolecules, providing insights into cellular mechanisms.
Medicine
Medically, N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is being investigated for its pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to modulate biochemical pathways positions it as a potential therapeutic agent for various diseases.
Industry
Industrial applications include its use in the development of materials with specific electronic and optical properties, useful in creating sensors and other technological devices.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, either inhibiting or activating biochemical pathways. The isoquinolinylsulfonyl group plays a crucial role in these interactions, enhancing the compound's specificity and efficacy.
Comparaison Avec Des Composés Similaires
Similar compounds include various benzodioxole and isoquinoline derivatives. What sets N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide apart is its unique combination of functional groups, which confers distinct chemical reactivity and biological activity.
List of Similar Compounds
1,3-benzodioxole-5-carboxamide
Isoquinoline-3-sulfonamide
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)aniline
Each of these compounds shares structural similarities but differs in specific functional groups or molecular arrangements, highlighting the versatility and potential of this compound in scientific research and applications.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-5-10-21-22(13-17)30-15-29-21)24-19-6-8-20(9-7-19)31(27,28)25-12-11-16-3-1-2-4-18(16)14-25/h1-10,13H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHYVMFRXMDDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B3491591.png)
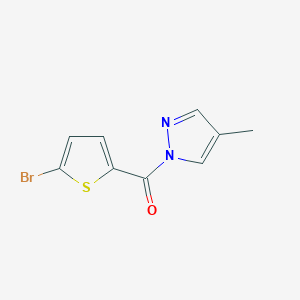
![N-[(2-bromophenyl)methyl]furan-2-carboxamide](/img/structure/B3491612.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B3491623.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3491631.png)
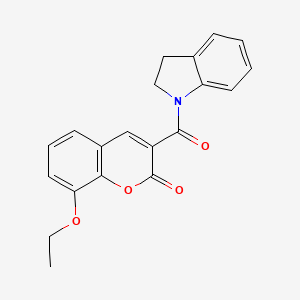
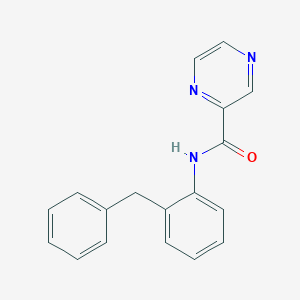
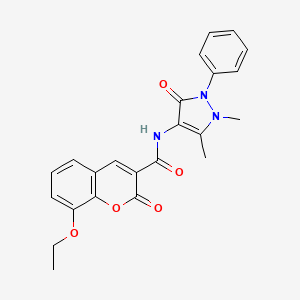
![N-[(2-bromophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3491657.png)
![methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate](/img/structure/B3491667.png)
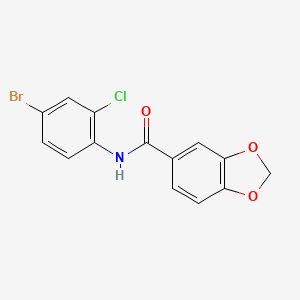
![N-[2-(4-chlorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B3491690.png)
